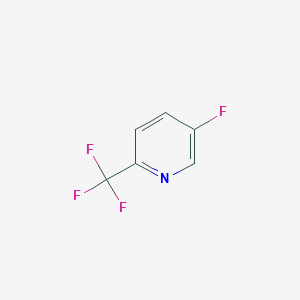

5-Fluoro-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVIJEPCSODFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650508 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-73-5 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of a prominent synthetic route to this compound and details its structural and spectroscopic characterization. The information presented herein is intended to support researchers and scientists in the efficient synthesis and reliable identification of this versatile compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from 5-Fluoro-2-picolinic acid. This transformation involves the conversion of the carboxylic acid functionality into a trifluoromethyl group using a fluorinating agent.

Synthetic Pathway

The synthesis involves the direct fluorination of 5-Fluoro-2-picolinic acid using sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF).

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established literature procedures for similar transformations.[1]

Materials:

-

5-Fluoro-2-picolinic acid

-

Sulfur tetrafluoride (SF₄)

-

Anhydrous hydrogen fluoride (HF)

-

A suitable solvent (e.g., dichloromethane)

-

Autoclave reactor

Procedure:

-

In a well-ventilated fume hood, a high-pressure autoclave reactor is charged with 5-Fluoro-2-picolinic acid.

-

Anhydrous hydrogen fluoride is carefully added to the reactor.

-

The reactor is sealed and cooled to a low temperature (e.g., -78 °C) before introducing a stoichiometric excess of sulfur tetrafluoride.

-

The reaction mixture is then heated to 85 °C and maintained at this temperature with stirring for 24 hours.

-

After the reaction period, the autoclave is cooled to room temperature, and the excess pressure is carefully vented through a scrubbing system.

-

The crude reaction mixture is cautiously quenched with a cooled aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acidic components.

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield pure this compound.

Yield: A typical yield for this reaction is reported to be around 75%.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₃F₄N |

| Molecular Weight | 165.09 g/mol |

| CAS Number | 936841-73-5 |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic molecules. The presence of both ¹⁹F and ¹H active nuclei provides detailed information about the connectivity and environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other ring carbons will also exhibit coupling with the ring fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two signals: a singlet for the trifluoromethyl group and a multiplet for the fluorine atom attached to the pyridine ring. The chemical shifts are characteristic of fluorine atoms in these electronic environments.

| Spectroscopic Data | Expected Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | Aromatic region (approx. 7.0-9.0 ppm), with splitting patterns influenced by H-H and H-F coupling. |

| ¹³C NMR | Aromatic region (approx. 110-160 ppm), with C-F coupling constants providing structural information. The CF₃ carbon will be a quartet. |

| ¹⁹F NMR | CF₃ group (approx. -60 to -70 ppm), F on the ring (approx. -90 to -130 ppm). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 165.09 m/z.

-

Fragmentation Pattern: Characteristic fragmentation may involve the loss of a fluorine atom, a trifluoromethyl radical, or other fragments of the pyridine ring.

| Mass Spectrometry Data | Expected m/z Values |

| Molecular Ion Peak | 165 |

| Key Fragments | [M-F]⁺, [M-CF₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Data:

-

C-F Stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

-

C=N and C=C Stretching (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-H Stretching (Aromatic): Peaks typically appear above 3000 cm⁻¹.

| Infrared Spectroscopy Data | Expected Absorption Bands (cm⁻¹) |

| C-F Stretch | 1000 - 1400 (strong) |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| Aromatic C-H Stretch | > 3000 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has outlined a robust synthetic method for this compound and has provided a framework for its comprehensive characterization. The detailed experimental considerations and expected spectroscopic data will be valuable for researchers engaged in the synthesis and application of this important fluorinated heterocyclic compound in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make it a promising scaffold for the development of new bioactive molecules.

References

physicochemical properties of 5-Fluoro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of fluorine and a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

The following table summarizes the key (CAS RN: 936841-73-5). It is important to note that some of the available data are predicted values. For comparative purposes, data for the isomeric 2-Fluoro-5-(trifluoromethyl)pyridine are also included where available.

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)pyridine |

| Molecular Formula | C₆H₃F₄N[1] | C₆H₃F₄N |

| Molecular Weight | 165.09 g/mol [1][2] | 165.09 g/mol |

| Appearance | Colorless to light yellow liquid[3] | Colorless to almost colorless clear liquid[4][5] |

| Boiling Point | 101.0 ± 35.0 °C (Predicted)[3] | 118-122 °C[4][5] or 120 °C[6] |

| Density | 1.371 ± 0.06 g/cm³ (Predicted)[3] | 1.368 g/mL at 25 °C |

| pKa | -1.87 ± 0.22 (Predicted)[3] | -2.86 ± 0.10 (Predicted)[4][5] |

| Refractive Index | Not available | n20/D 1.401 or 1.4020[4][5] |

| Flash Point | Not available | 32.2 °C (closed cup) or 35°C (95°F)[4][5] |

| Storage Temperature | 2-8°C under inert gas[3] | 2-8°C under inert gas[4][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the are outlined below. These represent general methodologies that are widely applicable in chemical research.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The compound is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled for distillation.

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Determination of Density

A pycnometer is used for the precise determination of density.

-

Apparatus: A pycnometer of a known volume, a balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid, ensuring no air bubbles are trapped, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectroscopy.

-

Potentiometric Titration:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

A standardized solution of a strong acid or base is added in small increments.

-

The pH is measured after each addition using a calibrated pH meter.

-

A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms in the trifluoromethyl group can be sensitive to the protonation state of the pyridine nitrogen. By monitoring the change in the ¹⁹F NMR chemical shift as a function of pH, the pKa can be determined.[7][8]

Characterization by Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for confirming the structure of the molecule.[9][10] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration values provide detailed structural information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight.[11][12] The compound is injected into a gas chromatograph, where it is vaporized and separated on a column. The separated compound then enters a mass spectrometer, which provides a mass spectrum that can be used to identify the compound.

Synthesis and Analysis Workflow

The synthesis of fluorinated pyridines often involves multi-step processes.[13][14][15] A general workflow for the synthesis and subsequent analysis of this compound is depicted below.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H3F4N | CID 26986205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 936841-73-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]

- 5. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [amp.chemicalbook.com]

- 6. 2-Fluoro-5-(trifluoromethyl)pyridine | 69045-82-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. biophysics.org [biophysics.org]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. rsc.org [rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A sensitive assay of 5-fluorouracil in plasma by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

5-Fluoro-2-(trifluoromethyl)pyridine CAS number and safety data

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)pyridine

This technical guide provides comprehensive information on the chemical properties, safety data, and handling of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

This compound is a fluorinated pyridine derivative. Its unique properties, imparted by the fluorine and trifluoromethyl groups, make it a valuable intermediate in the synthesis of complex organic molecules.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 936841-73-5 | [2][3][4][5] |

| Molecular Formula | C₆H₃F₄N | [3][5][6] |

| Molecular Weight | 165.09 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 101.0 ± 35.0 °C (Predicted) | [5] |

| Density | 1.371 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -1.87 ± 0.22 (Predicted) | [5] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=NC=C1F)C(F)(F)F | [3] |

Safety and Hazard Information

This compound is classified as hazardous.[3] Adherence to strict safety protocols is mandatory when handling this substance.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H226 | Flammable liquid and vapor | [3] |

| H302 | Harmful if swallowed | [3] | |

| H312 | Harmful in contact with skin | [3] | |

| H315 | Causes skin irritation | [3] | |

| H319 | Causes serious eye irritation | [3] | |

| H332 | Harmful if inhaled | [3] | |

| H335 | May cause respiratory irritation | [3] | |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [7][8] |

| P233 | Keep container tightly closed. | [7][8] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][9][10] | |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7][9][10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [11] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [7] |

| P405 | Store locked up. | [7] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Handling and Storage

-

Handling : Handle in a well-ventilated place, preferably under a chemical fume hood.[7][10] Wear suitable protective clothing, including gloves and eye/face protection.[7][12] Avoid contact with skin and eyes and prevent the formation of aerosols.[7] Use non-sparking tools and take measures to prevent electrostatic discharge.[7][8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7][13] Recommended storage temperature is between 2-8°C under an inert gas like nitrogen or argon.[5] Keep away from heat and sources of ignition.[8]

First-Aid Measures

-

Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][9][13]

-

Skin Contact : Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[7][13]

-

Eye Contact : Rinse cautiously with water for several minutes, also under the eyelids.[7][13] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9][13]

Logical Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of hazardous chemical reagents.

Experimental Protocols

While specific experimental data for this compound is limited in the public domain, protocols for closely related isomers are available and provide valuable insight. The following is a cited synthesis protocol for the isomer 2-Fluoro-5-(trifluoromethyl)pyridine .

Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol details the synthesis from 2-chloro-5-trifluoromethylpyridine.[14]

Materials:

-

Potassium Fluoride (KF)

-

N,N-dimethylacetamide

-

Benzyl triethyl ammonium chloride (catalyst)

-

2-chloro-5-trifluoromethylpyridine

Procedure:

-

A 1-liter three-necked flask is charged with 46.20g (0.80 mol) of KF and 500 mL of N,N-dimethylacetamide.[14]

-

The mixture is heated to 125 °C and stirred for 30 minutes.[14]

-

7g (0.03 mol) of benzyl triethyl ammonium chloride and 100g (0.55 mol) of 2-chloro-5-trifluoromethylpyridine are added to the flask.[14]

-

A condenser is attached, and the reaction mixture is heated to 135 °C and stirred for 10 hours.[14]

-

The reaction is monitored by gas chromatography. The reaction is stopped when the concentration of the starting material is less than 1%.[14]

-

The product is isolated by direct distillation of the reaction solution under reduced pressure, collecting the fraction at 40-45 °C / 11 mmHg.[14]

Yield: 87.80g of 2-fluoro-5-trifluoromethylpyridine (95.56% yield) with a purity of 98.95% (GC).[14]

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. This compound | 936841-73-5 [chemicalbook.com]

- 3. This compound | C6H3F4N | CID 26986205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 936841-73-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 2-Fluoro-5-(trifluoromethyl)pyridine 97 69045-82-5 [sigmaaldrich.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]

The Emergence of a Key Building Block: A Technical Guide to 5-Fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound, has steadily gained prominence in the fields of medicinal chemistry and drug discovery. Its strategic combination of a trifluoromethyl group and a fluorine atom on the pyridine ring imparts unique physicochemical properties to molecules, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of innovative pharmaceuticals.

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of fluorinated pyridines in agrochemical and pharmaceutical research. The introduction of fluorine and trifluoromethyl groups is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. As such, this compound has been recognized as a key "fragment molecule" or intermediate, providing a structural scaffold for the development of a diverse range of therapeutic candidates.[1][2]

Physicochemical Properties and Spectroscopic Data

This compound (CAS Number: 936841-73-5) is a colorless liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1. Detailed, publicly available spectroscopic data for this compound is limited; however, typical analytical characterization would involve 1H, 13C, and 19F NMR, as well as mass spectrometry to confirm its structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 936841-73-5 | [3] |

| Molecular Formula | C₆H₃F₄N | [3] |

| Molecular Weight | 165.09 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is based on the general principles of nucleophilic aromatic substitution for the synthesis of fluorinated pyridines.

Reaction Scheme:

Materials:

-

5-Chloro-2-(trifluoromethyl)pyridine

-

Potassium Fluoride (KF) or Cesium Fluoride (CsF) (anhydrous)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add anhydrous potassium fluoride or cesium fluoride.

-

Add the anhydrous polar aprotic solvent to the reaction vessel.

-

Heat the mixture to a high temperature (typically between 150-250 °C) with vigorous stirring under an inert atmosphere.

-

Slowly add 5-Chloro-2-(trifluoromethyl)pyridine to the heated reaction mixture.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Note: Reaction conditions such as temperature, reaction time, and the choice of fluorinating agent and solvent need to be optimized for the specific substrate to achieve the best yield and purity.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The trifluoromethyl group can enhance binding to hydrophobic pockets of target proteins, while the fluorine atom can modulate electronic properties and block metabolic degradation.

Role as a Building Block in the Synthesis of Bioactive Molecules

Patents have cited this compound as a key starting material or intermediate in the synthesis of inhibitors for several important drug targets:

-

Colony-Stimulating Factor 1 Receptor (CSF1R or cFMS) Modulators: These are investigated for their potential in treating various cancers and inflammatory diseases.

-

SHP2 Inhibitors: Targeting the SHP2 phosphatase is a promising strategy in cancer therapy.

-

WDR5 Inhibitors: These are being explored as potential treatments for various cancers, including mixed-lineage leukemia.

-

Galectin Inhibitors: These have potential applications in oncology and inflammatory conditions.

The general workflow for utilizing this compound in a drug discovery program is illustrated in the following diagram.

Caption: Workflow of this compound in drug discovery.

Signaling Pathways of Target Molecules

While this compound itself does not directly participate in signaling pathways, it is a key component of molecules designed to modulate specific pathways implicated in disease. The diagram below illustrates a generalized signaling pathway that can be targeted by inhibitors synthesized using this building block.

Caption: Inhibition of a signaling pathway by a derivative.

Conclusion

This compound has emerged as a valuable and versatile building block in modern medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their pharmacological properties. While its own discovery and history are intertwined with the broader development of fluorinated heterocycles, its continued use in the synthesis of novel inhibitors for critical disease targets underscores its importance. Further research into more efficient and scalable synthetic routes for this compound will undoubtedly facilitate its wider application and contribute to the discovery of the next generation of therapeutics.

References

- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

Spectroscopic Analysis of 5-Fluoro-2-(trifluoromethyl)pyridine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic data for the chemical compound 5-Fluoro-2-(trifluoromethyl)pyridine (CAS Number: 936841-73-5). Due to the limited availability of public domain spectroscopic data for this specific isomer, this document outlines general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis that are applicable to this class of compounds. The guide also includes visualizations of typical analytical workflows.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide aims to provide a centralized resource for its spectroscopic properties.

Chemical Structure:

Spectroscopic Data

A comprehensive search of publicly available scientific databases and literature has revealed a notable lack of specific, published spectroscopic data (NMR, IR, MS) for this compound. While data for isomers such as 2-Fluoro-5-(trifluoromethyl)pyridine is more readily available, direct spectral data for the 5-Fluoro-2-(trifluoromethyl) isomer remains elusive.

Therefore, the following sections provide predicted data and general characteristics based on the analysis of similar fluorinated pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques used for characterization.

Table 1: Predicted ¹H NMR Data

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 7.8 - 8.0 | dd | J(H-C-C-H), J(H-C-C-F) |

| H-4 | 7.4 - 7.6 | ddd | J(H-C-C-H), J(H-C-N-C-H), J(H-C-C-F) |

| H-6 | 8.5 - 8.7 | d | J(H-C-N) |

Table 2: Predicted ¹³C NMR Data

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C-2 | 145 - 150 | q | ²J(C-F) of CF₃ |

| C-3 | 120 - 125 | d | J(C-H) |

| C-4 | 135 - 140 | d | J(C-H) |

| C-5 | 160 - 165 | d | ¹J(C-F) |

| C-6 | 148 - 152 | d | J(C-H) |

| CF₃ | 120 - 125 | q | ¹J(C-F) |

Table 3: Predicted ¹⁹F NMR Data

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| F (on C-5) | -110 to -130 | m |

| CF₃ (on C-2) | -60 to -70 | s |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-F, C=N, and C=C bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1600 - 1450 | Medium - Strong | C=C and C=N stretching (aromatic ring) |

| 1350 - 1150 | Strong | C-F stretching (trifluoromethyl group) |

| 1250 - 1000 | Strong | C-F stretching (aromatic fluorine) |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺ (Molecular Ion) |

| 146 | Moderate | [M - F]⁺ |

| 96 | Moderate | [M - CF₃]⁺ |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use a suitable reference standard (e.g., CFCl₃).

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first and then the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a volatile compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Instrumentation: Use a mass spectrometer capable of high-resolution measurements to determine the exact mass.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: A typical workflow for NMR spectroscopic analysis.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals.[1][2][3] A thorough understanding of its solubility and stability is paramount for its effective application in research and development, influencing everything from reaction conditions and formulation to bioavailability and shelf-life.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting solubility and stability experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₄N | PubChem[4] |

| Molecular Weight | 165.09 g/mol | PubChem[4] |

| CAS Number | 936841-73-5 | ChemicalBook[5] |

| Appearance | Assumed to be a liquid, based on isomers | N/A |

| Boiling Point | Not specified. Isomer 2-Fluoro-5-(trifluoromethyl)pyridine boils at 118-122°C. | ChemicalBook[6] |

| Density | Not specified. Isomer 2-Fluoro-5-(trifluoromethyl)pyridine has a density of 1.368 g/mL at 25°C. | Sigma-Aldrich[7] |

Solubility Profile: Experimental Determination

The solubility of a compound is a critical parameter for its use in synthesis, formulation, and biological systems. The following protocols provide standard methods for determining the solubility of this compound in various solvents.

Recommended Solvents for Testing

Based on the properties of related fluorinated pyridine compounds, solubility should be assessed in a range of solvents covering different polarities. A suggested list includes:

-

Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4

-

Polar Protic: Ethanol, Methanol, Isopropanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Nonpolar: Toluene, Hexanes, Dichloromethane (DCM)

Experimental Protocol: Gravimetric Method

The gravimetric method is a highly accurate technique for quantifying solubility.[8]

Objective: To determine the saturation solubility of the compound in a given solvent by weighing the solid residue after solvent evaporation.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials)

-

Constant temperature agitator (shaker or orbital mixer)

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature agitator (e.g., 25°C) for a minimum of 24-48 hours to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifuging the vial at high speed or by filtering the solution through a syringe filter.[9] The filter should be pre-conditioned with the solvent.

-

Sample Collection: Carefully transfer a precise, known volume (e.g., 1.0 mL) of the clear, saturated supernatant into a pre-weighed, dry container.

-

Solvent Evaporation: Remove the solvent completely from the collected sample. This is typically done using a vacuum oven at a temperature below the compound's boiling point or via a rotary evaporator.[8][9]

-

Mass Determination: Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again on an analytical balance.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of container with residue - Mass of empty container) / Volume of supernatant collected (L)

Data Presentation: Solubility

Results from the gravimetric analysis should be recorded in a structured table for clear comparison.

Table 1: Solubility of this compound at 25°C

| Solvent | Polarity Index | Solubility (g/L) | Qualitative Assessment |

|---|---|---|---|

| Water | 10.2 | [Experimental Result] | e.g., Sparingly Soluble |

| Ethanol | 4.3 | [Experimental Result] | e.g., Soluble |

| DMSO | 7.2 | [Experimental Result] | e.g., Freely Soluble |

| Dichloromethane | 3.1 | [Experimental Result] | e.g., Very Soluble |

| Hexanes | 0.1 | [Experimental Result] | e.g., Insoluble |

Caption: Template for recording experimental solubility data.

Visualization: Solubility Determination Workflow

The general workflow for determining solubility via the gravimetric method is illustrated below.

Caption: Gravimetric Solubility Determination Workflow.

Stability Profile: Experimental Determination

Stability testing is crucial for defining storage conditions, shelf-life, and potential degradation pathways. Forced degradation (stress testing) is used to accelerate the chemical degradation of a substance to identify likely breakdown products and validate the stability-indicating power of analytical methods.[10]

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Solutions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), Purified Water (neutral)

-

Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at room temperature for a set period. Basic conditions often cause faster degradation.

-

Neutral Hydrolysis: Mix the stock solution with purified water. Store at an elevated temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.

-

Thermal Stress: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C, in 10°C increments above accelerated testing conditions) for one week.[10] Also, store a solution of the compound under the same conditions.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH guidelines.[10] A control sample should be kept in the dark.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify the relative retention times and peak areas of any degradation products.

Data Presentation: Stability

Forced degradation results should be tabulated to show the extent of degradation under each condition.

Table 2: Forced Degradation of this compound

| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants |

|---|---|---|---|---|---|

| 0.1 N HCl (60°C) | 24 | 100 | [Result] | [Result] | [Result] |

| 0.1 N NaOH (RT) | 24 | 100 | [Result] | [Result] | [Result] |

| Water (60°C) | 24 | 100 | [Result] | [Result] | [Result] |

| 3% H₂O₂ (RT) | 24 | 100 | [Result] | [Result] | [Result] |

| Thermal (70°C) | 168 | 100 | [Result] | [Result] | [Result] |

| Photolytic (ICH) | - | 100 | [Result] | [Result] | [Result] |

Caption: Template for recording forced degradation stability data.

Visualization: Stability Testing Workflow

The workflow for a comprehensive forced degradation study is outlined in the diagram below.

Caption: Forced Degradation Study Workflow.

Conclusion

This guide provides a robust set of experimental protocols for the systematic evaluation of the solubility and stability of this compound. While inherent data for this specific molecule is sparse in existing literature, the methodologies detailed herein—including the gravimetric method for solubility and a comprehensive forced degradation study for stability—offer a clear path for researchers to generate the critical data needed for drug development, chemical synthesis, and other scientific applications. Adherence to these standardized procedures will ensure the generation of high-quality, reliable, and comparable data, facilitating the successful application of this promising chemical entity.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. This compound | C6H3F4N | CID 26986205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 936841-73-5 [chemicalbook.com]

- 6. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]

- 7. 2-氟-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

Potential Research Areas for 5-Fluoro-2-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with significant potential as a versatile building block in the development of novel agrochemicals and pharmaceuticals. The unique combination of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring imparts distinct electronic properties and metabolic stability to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the synthesis, reactivity, and known applications of trifluoromethylpyridines, with a specific focus on identifying and exploring potential research areas for the this compound isomer. This document outlines key experimental protocols, presents available quantitative data, and proposes future research directions for harnessing the potential of this valuable chemical entity.

Introduction

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal and agrochemical chemistry for enhancing biological activity, metabolic stability, and lipophilicity.[1][2] The trifluoromethylpyridine (TFMP) scaffold, in particular, is a key structural motif found in numerous commercialized pesticides and pharmaceutical candidates.[3][4] The strategic placement of these fluorine-containing substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets.[1] this compound, a specific isomer within this class, offers a unique substitution pattern that warrants detailed investigation for its potential in discovering new bioactive compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the halogen-exchange (Halex) reaction and the construction from fluorinated building blocks being the most common approaches for trifluoromethylpyridines in general.[5] A specific protocol for the synthesis of this compound has been reported.

Experimental Protocol: Synthesis via Fluorination

A reported synthesis of this compound involves the fluorination of a corresponding carboxylic acid precursor.

Reaction: 5-Fluoropyridine-2-carboxylic acid reacts with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (HF) to yield this compound.

Detailed Protocol:

-

Reactants: 5-Fluoropyridine-2-carboxylic acid, Sulfur tetrafluoride (SF4), Hydrogen fluoride (HF).

-

Conditions: The reaction is carried out in an autoclave under an inert atmosphere.

-

Temperature: 85 °C.

-

Duration: 24 hours.

-

Yield: 75%.

This synthetic route provides a direct method to introduce the trifluoromethyl group at the 2-position of the 5-fluoropyridine ring. The following diagram illustrates this synthetic pathway.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic nature of the pyridine ring, which is made significantly electron-deficient by the presence of both the fluorine and trifluoromethyl substituents. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr).

The fluorine atom at the 5-position and any potential leaving groups at the 2- and 6-positions are susceptible to displacement by nucleophiles. The trifluoromethyl group is a strong electron-withdrawing group, which further enhances the electrophilicity of the pyridine ring.

Potential Research Areas in Chemical Reactivity

-

Nucleophilic Aromatic Substitution (SNAr): A primary area for research is the systematic investigation of SNAr reactions with a diverse range of nucleophiles (O, N, S, and C-based). The fluorine atom at the 5-position is a potential site for substitution, although reactions at the positions ortho and para to the nitrogen are generally more facile in pyridine systems. The reactivity of any introduced leaving groups (e.g., chlorine) at the 4- or 6-positions should be explored to build a library of substituted derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions: The utility of this compound as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, should be investigated. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, and amino functionalities, significantly expanding the chemical space accessible from this building block.

-

C-H Functionalization: Exploring the direct C-H functionalization of the pyridine ring would provide more atom-economical routes to novel derivatives. The regioselectivity of such reactions will be influenced by the directing effects of the existing substituents.

The following diagram illustrates potential reaction pathways for the derivatization of this compound.

References

- 1. 2-Fluoro-5-(trifluoromethyl)pyridine 97 69045-82-5 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Theoretical Investigations of 5-Fluoro-2-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 5-Fluoro-2-(trifluoromethyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific isomer, this document leverages findings from closely related fluorinated and trifluoromethylated pyridine derivatives to present a predictive analysis. It covers computational methodologies, predicted molecular structure, and spectroscopic properties. The aim is to offer a foundational resource for researchers, enabling them to anticipate the molecule's characteristics and to design further experimental and computational studies.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a common substituent in many bioactive compounds. This compound combines the features of a fluorine substituent and a trifluoromethyl group on a pyridine ring, making it a promising scaffold for the development of novel chemical entities.

This guide summarizes the expected theoretical characteristics of this compound based on established computational methods and data from analogous compounds.

Computational and Experimental Protocols

While specific experimental protocols for this compound are not extensively documented in the literature, this section outlines standard and effective methodologies for its theoretical and experimental characterization, based on studies of similar compounds.[1]

Computational Methodology

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules. For fluorinated pyridine derivatives, the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), has been shown to provide reliable results for geometry optimization and vibrational frequency calculations.[2][3][4][5][6][7]

Geometry Optimization and Vibrational Analysis:

-

Software: Gaussian 09 or later versions.[7]

-

Method: Density Functional Theory (DFT).

-

Task: Optimization of the ground state geometry followed by frequency calculations to confirm the structure as a true minimum on the potential energy surface (no imaginary frequencies).

-

Output: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational frequencies with their corresponding IR and Raman intensities.

NMR Spectroscopy Simulation:

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.[7]

-

Functional and Basis Set: B3LYP/6-311++G(d,p).

-

Solvent Effects: Can be included using a continuum model like the Polarizable Continuum Model (PCM).

-

Referencing: Calculated chemical shifts are typically referenced against a standard (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).

UV-Vis Spectroscopy Simulation:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: B3LYP/6-311++G(d,p).

-

Solvent Effects: PCM can be used to simulate the spectrum in a specific solvent.

Experimental Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra would be essential for structural elucidation.

-

The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the fluorine atom on the pyridine ring and a singlet for the trifluoromethyl group.[8]

Vibrational Spectroscopy (IR and Raman):

-

FT-IR and FT-Raman spectra would provide information about the vibrational modes of the molecule.

-

Characteristic bands for C-F, C-N, and C-C stretching and bending vibrations are expected. The C-F stretching peak is typically observed between 1150 cm⁻¹ and 1250 cm⁻¹.[3]

UV-Vis Spectroscopy:

-

The UV-Vis absorption spectrum, likely recorded in a solvent like ethanol or chloroform, would reveal electronic transitions, typically π-π* transitions for the aromatic system.[9][10][11][12]

X-ray Crystallography:

-

Single-crystal X-ray diffraction would provide the definitive solid-state structure, including precise bond lengths and angles, and intermolecular interactions.[1]

Predicted Molecular Geometry

The optimized molecular geometry of this compound is predicted to be planar for the pyridine ring. The trifluoromethyl group will exhibit C₃ᵥ local symmetry. The following table presents predicted bond lengths and angles based on DFT calculations of similar molecules like 2,3-dichloro-5-trifluoromethyl pyridine.[13]

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C3 | ~1.39 |

| C3-C4 | ~1.38 |

| C4-C5 | ~1.39 |

| C5-N1 | ~1.34 |

| N1-C6 | ~1.33 |

| C6-C2 | ~1.40 |

| C5-F | ~1.35 |

| C2-C(F₃) | ~1.50 |

| C-F (in CF₃) | ~1.34 |

| **Bond Angles (°) ** | |

| N1-C2-C3 | ~123 |

| C2-C3-C4 | ~118 |

| C3-C4-C5 | ~119 |

| C4-C5-N1 | ~118 |

| C5-N1-C6 | ~117 |

| N1-C6-C2 | ~125 |

| C4-C5-F | ~119 |

| N1-C2-C(F₃) | ~116 |

| F-C-F (in CF₃) | ~107 |

Predicted Spectroscopic Data

Vibrational Spectroscopy

The vibrational spectrum of this compound is expected to be complex due to its low symmetry. The following table provides a tentative assignment of key vibrational modes based on studies of related molecules.[4][7][13]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretching |

| ~1600 - 1400 | Pyridine ring C=C and C=N stretching |

| ~1300 - 1100 | CF₃ symmetric and asymmetric stretching |

| ~1250 - 1150 | C-F stretching (ring) |

| ~1100 - 1000 | Pyridine ring breathing |

| ~850 - 700 | C-H out-of-plane bending |

| Below 600 | CF₃ deformation and rocking modes, ring deformations |

NMR Spectroscopy

The predicted NMR chemical shifts are crucial for the identification and characterization of this compound. The values below are estimates based on data for similar structures.[8]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.5 - 8.5 | Multiplets |

| ¹³C | 110 - 165 (ring carbons) | Multiplets |

| ~122 (q, ¹JCF ≈ 270 Hz) (CF₃) | Quartet | |

| ¹⁹F | -60 to -70 (CF₃) | Singlet |

| -110 to -130 (ring F) | Multiplet |

UV-Vis Spectroscopy

Based on related aromatic compounds, this compound is expected to exhibit UV-Vis absorption bands corresponding to π → π* transitions.[9][10][11][12]

| Solvent | λmax (nm) | Transition |

| Ethanol | ~260 - 280 | π → π* |

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of a small organic molecule like this compound.

Caption: A flowchart of the computational chemistry process.

Structure-Property Relationship

This diagram illustrates the relationship between the molecular structure and its theoretically predictable and experimentally measurable properties.

Caption: The interplay between molecular structure and spectroscopy.

Conclusion

This technical guide provides a theoretical framework for understanding the properties of this compound. While direct experimental data is sparse, the application of established computational methods, benchmarked against similar fluorinated pyridine derivatives, allows for reliable predictions of its molecular geometry and spectroscopic characteristics. The data and protocols presented herein are intended to serve as a valuable starting point for researchers in drug discovery and materials science, facilitating further investigation into this promising chemical entity. Future experimental work is necessary to validate and refine these theoretical predictions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 5-Fluoro-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a key fluorinated heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a valuable scaffold for the design of novel bioactive molecules. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, spectral properties, and the biological activities of its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, alongside quantitative data on the anticancer and antiviral efficacy of related compounds. Visualizations of a representative synthetic workflow, a biological screening cascade, and a key signaling pathway are also provided to facilitate a deeper understanding of its application in drug discovery.

Introduction

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation, while the fluorine atom can modulate pKa, lipophilicity, and binding interactions. The pyridine scaffold itself is a prevalent motif in numerous approved drugs. The combination of these features in this compound makes it and its derivatives promising candidates for the development of new therapeutic agents. Derivatives of trifluoromethylpyridines have shown a wide range of biological activities, including as herbicides, insecticides, and fungicides in agriculture, as well as anticancer and antiviral agents in medicine.[1] This review consolidates the available scientific literature on this compound, offering a detailed resource for researchers engaged in the design and synthesis of novel pharmaceuticals.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several routes, often involving the fluorination of a corresponding chlorinated precursor. A common strategy involves the chlorine/fluorine exchange reaction on a trichloromethylpyridine derivative.[2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 936841-73-5 | [3] |

| Molecular Formula | C₆H₃F₄N | [3] |

| Molecular Weight | 165.09 g/mol | [3] |

| Boiling Point | 118-122 °C | [4] |

| Density | 1.368 g/mL at 25 °C | [5] |

| Refractive Index | 1.401 | [5] |

Spectroscopic Data (Predicted)

Based on the analysis of closely related isomers and derivatives found in the literature, the following spectroscopic characteristics for this compound can be predicted.[2][6]

| Spectroscopy | Predicted Data |

| ¹H NMR | Three aromatic protons are expected. The proton at C4 would appear as a triplet of doublets, coupled to the fluorine at C5 and the proton at C3. The proton at C3 would be a multiplet, coupled to the protons at C4 and C6. The proton at C6 would likely be a doublet of quartets, coupled to the proton at C4 and the trifluoromethyl group. |

| ¹³C NMR | Six distinct carbon signals are expected. The carbon bearing the trifluoromethyl group (C2) would appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine atom (C5) would show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | Two signals are anticipated: a singlet for the CF₃ group and a multiplet for the fluorine atom at the C5 position. The chemical shift of the CF₃ group is expected in the range of -60 to -70 ppm. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z = 165. |

| IR Spectroscopy | Characteristic absorption bands for C-F stretching (around 1100-1300 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹) are expected. |

Experimental Protocols

Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine (Adapted from a similar procedure)[4]

This protocol is adapted from the synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trifluoromethyl)pyridine.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Potassium fluoride (KF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous potassium fluoride (1.5 equivalents) and a catalytic amount of the phase-transfer catalyst.

-

Anhydrous DMF is added to the flask, and the suspension is stirred under a nitrogen atmosphere.

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) is added to the suspension.

-

The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.

Biological Activity and Applications

The this compound scaffold is a key component in a variety of biologically active molecules, particularly in the fields of oncology and virology.

Anticancer Activity

Derivatives of trifluoromethyl-substituted pyridines and pyrimidines have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[7][8]

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| 9a | >50 | >50 | >50 | 0.215 |

| 9i | 1.25 | 6.43 | 8.21 | 0.123 |

| 9j | 0.89 | 5.87 | 7.54 | 0.108 |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 |

| Gefitinib | 0.015 | 3.47 | 4.86 | 0.015 |

Antiviral Activity

The incorporation of trifluoromethylpyridine moieties has also been explored in the development of antiviral agents.

| Compound | Protective Activity toward TMV (EC₅₀, µg/mL) | Protective Activity toward CMV (EC₅₀, µg/mL) |

| A3 | 20.2 | - |

| A16 | 18.4 | 347.8 |

| Ningnanmycin (Control) | 50.2 | 359.6 |

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

In Vitro Anticancer Screening Workflow

Caption: A typical workflow for in vitro anticancer activity screening using the MTT assay.

EGFR Signaling Pathway

Caption: A simplified representation of the EGFR signaling pathway.

Conclusion

This compound is a versatile and valuable building block in the synthesis of novel compounds with significant potential in both the pharmaceutical and agrochemical sectors. Its derivatives have demonstrated promising anticancer and antiviral activities. While comprehensive experimental data for the parent molecule is somewhat limited in publicly accessible literature, the information available for its analogs provides a strong foundation for its further exploration and utilization in drug discovery programs. The synthetic routes are generally well-established, and the methodologies for biological evaluation are standardized, facilitating the investigation of new derivatives. Future research efforts focused on the synthesis and biological screening of a wider range of compounds derived from this scaffold are warranted and hold the potential for the discovery of new and effective therapeutic agents.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. rsc.org [rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]

- 5. 2-氟-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. rsc.org [rsc.org]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 5-Fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, govern its reactivity and make it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable its effective utilization in research and development.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. Consequently, fluorinated pyridines, such as this compound, are highly sought-after intermediates in the development of new chemical entities.

The reactivity of the pyridine ring is significantly modulated by the presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position and the fluorine atom at the 5-position. These substituents create a highly electron-deficient aromatic system, activating the ring towards specific chemical transformations. This guide will delve into the key aspects of the reactivity of this compound.

General Reactivity Profile

The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom renders the carbon atoms of the ring electrophilic. The fluorine atom at the 5-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly due to the activating effect of the para-positioned trifluoromethyl group. Furthermore, the C-F bond can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general reactivity can be summarized by the following key transformations:

-

Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

-

Palladium-Catalyzed Cross-Coupling Reactions at the C5 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of pyridine chemistry. In this compound, the fluorine atom at the C5 position is susceptible to displacement by a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The strong electron-withdrawing trifluoromethyl group at the C2 position effectively stabilizes the negative charge in this intermediate, thereby facilitating the reaction.

dot

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions with N-Nucleophiles

Reactions with O-Nucleophiles

Alkoxides and phenoxides can displace the fluoride ion to form the corresponding ethers. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic polar solvent like DMF or DMSO.

Reactions with S-Nucleophiles

Thiolates are potent nucleophiles and readily react with this compound to yield thioethers. These reactions are often performed under basic conditions to generate the thiolate in situ.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. The C-F bond at the 5-position of this compound can be activated under specific catalytic conditions to participate in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with an organic halide or triflate. While challenging, the C-F bond of fluorinated pyridines can be activated for Suzuki-Miyaura coupling, especially with the use of specialized ligands and conditions. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

dot

Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While no direct examples for this compound were found, a protocol for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a valuable starting point for developing conditions for the target molecule.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for the formation of C-N bonds.[2] This reaction is an alternative to direct SNAr for the synthesis of aminopyridines and often proceeds under milder conditions with a broader substrate scope.

Experimental Protocols

While specific experimental data for this compound remains limited in the provided search results, the following general protocols for related compounds can be adapted.

General Procedure for Sonogashira Cross-Coupling of a Halogenated Fluoropyridine

This protocol is adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[1]

Table 1: Reagents and Conditions for Sonogashira Coupling

| Reagent/Parameter | Quantity/Value |

| Halogenated Fluoropyridine | 1.1 equiv |

| Terminal Alkyne | 1.0 equiv |

| Pd(PPh₃)₄ | 0.15 equiv |

| CuI | 0.3 equiv |

| Solvent | THF/Et₃N (2:1) |

| Temperature | Room Temperature |

| Reaction Time | 16 h |

Procedure:

-

To a degassed solution of the halogenated fluoropyridine in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.

-

Degas the reaction mixture for 5 minutes at room temperature.

-

Add the terminal alkyne dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, work up the reaction mixture appropriately to isolate the desired product.

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily governed by the strong electron-withdrawing effects of its substituents. It is a prime candidate for nucleophilic aromatic substitution reactions at the C5 position with a variety of nucleophiles. Furthermore, the C-F bond can be activated for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted pyridine derivatives. While specific experimental data for this compound is emerging, the general principles and protocols outlined in this guide provide a solid foundation for its application in synthetic chemistry. Further research into the specific reaction conditions and substrate scope for this compound will undoubtedly expand its utility as a valuable building block in the development of novel pharmaceuticals and agrochemicals.

References